molecular formula C11H17NO4 B122573 alpha-Methylomuralide CAS No. 215232-00-1

alpha-Methylomuralide

Cat. No. B122573
M. Wt: 227.26 g/mol
InChI Key: SFIBAAAUUBBTJU-OKTBNZSVSA-N
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Description

Alpha-Methylomuralide (AMO) is a natural product that was first isolated from the marine sponge, Xestospongia sp. It has been found to have a wide range of biological activities and has potential as a drug lead compound. We will also list future directions for research on this promising compound.

Scientific Research Applications

Synthesis and Inhibition Properties

  • Alpha-methylomuralide has been the focus of synthesis research, resulting in a more efficient, practical, and scalable method. This improved synthesis technique is advantageous for producing alpha-methylomuralide in quantities suitable for in vivo investigations, especially due to its role as a selective inhibitor of proteasomes (Saravanan & Corey, 2003).

Application in Infection Control

  • Research has explored the use of methyl alpha-D-mannopyranoside, a competitor inhibitor of mannose binding by Escherichia coli, in preventing urinary tract infections in mice. This study highlights the potential of similar compounds in controlling bacterial colonization (Aronson et al., 1979).

Impact on Sugar Transport Studies

  • Alpha-Methyl-D-glucoside has been utilized to investigate the mechanism of sugar transport and its alteration by compounds like maleic acid. This offers insights into the metabolic pathways and transport mechanisms in renal tubules (Roth et al., 1976).

Insights into Metabolic Engineering

  • Studies involving methyl alpha-glucoside (alpha-MG), a glucose analog, have contributed to our understanding of metabolic fluxes in Escherichia coli. This work is crucial in developing strategies for metabolic manipulation, which can have broader implications in biotechnology and medicine (Berríos-Rivera et al., 2000).

Medical Applications of Related Compounds

  • Alpha-methylnorepinephrine, a selective alpha2-adrenergic agonist, has been studied for its role in cardiopulmonary resuscitation, offering alternative vasopressor agents and insights into postresuscitation myocardial function and survival (Sun et al., 2001).

properties

IUPAC Name

(1R,5S)-1-[(1S)-1-hydroxy-2-methylpropyl]-4,4-dimethyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-5(2)6(13)11-7(16-9(11)15)10(3,4)8(14)12-11/h5-7,13H,1-4H3,(H,12,14)/t6-,7-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFIBAAAUUBBTJU-OKTBNZSVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C12C(C(C(=O)N1)(C)C)OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]([C@]12[C@H](C(C(=O)N1)(C)C)OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50441085
Record name alpha-Methylomuralide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-Methylomuralide

CAS RN

215232-00-1
Record name alpha-Methylomuralide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
FS Santos, GM Zanotto, LMZ Argomedo, MP Darbem… - Dyes and …, 2019 - Elsevier
A series of oxazoline based compounds was obtained via amidation formation from salicylic acid derivatives and benzyl-protected l-threonine with good yields (50–90%). These …
Number of citations: 11 www.sciencedirect.com
ME Houssine, E Abdelrhani, A Anouar, EH Abdelilah - Molecules, 2010 - mdpi.com
… Saravanan, P.; Corey, EJ A short, stereocontrolled, and practical synthesis of alpha-methylomuralide, a potent inhibitor of proteasome function. J. Org. …
Number of citations: 18 www.mdpi.com
M El Houssine, E Abdelrhani, EH Abdelilah, A Anouar - Molbank, 2013 - mdpi.com
The carboxylic α, α-diaminoester 2-[(1-benzamido-2-methoxy-2-oxoethyl) amino] benzoic acid is obtained by N-alkylation of methyl α-azido glycinate N-benzoylated with 2-…
Number of citations: 4 www.mdpi.com
BK Albrecht - 2004 - search.proquest.com
A concise total synthesis of the TMC-95A/B proteasome inhibitors is presented. The synthesis features the use of an L-serine derived E-selective modified Julia olefination reaction that …
Number of citations: 3 search.proquest.com
PC Hogan - J. Antibiot, 1991
Number of citations: 0
АЭ Паромов, СВ Сысолятин, АИ Рогова - scholar.archive.org
… of alpha-methylomuralide, a potent inhibitor of proteasome function,” J. Org. Chem., vol. … of alpha-methylomuralide, a potent inhibitor of proteasome function,” J. Org. Chem., vol. …
Number of citations: 0 scholar.archive.org

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